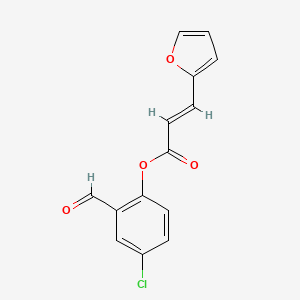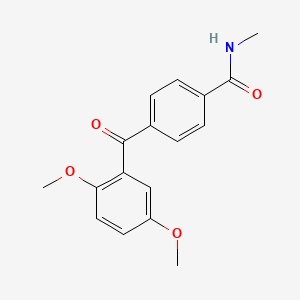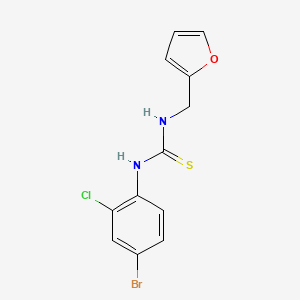
4-chloro-2-formylphenyl 3-(2-furyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-formylphenyl 3-(2-furyl)acrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound is synthesized by the reaction of 4-chloro-2-formylphenol with 3-(2-furyl)acrylic acid, and it is known for its unique chemical properties and biological activities.
Mecanismo De Acción
The mechanism of action of 4-chloro-2-formylphenyl 3-(2-furyl)acrylate is not fully understood. However, it is believed that the compound exerts its biological activities by interacting with specific cellular targets, such as enzymes and receptors. The compound may also modulate various signaling pathways involved in cell proliferation, differentiation, and apoptosis.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It can inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. The compound can also modulate the expression of various genes and proteins involved in cell cycle regulation and apoptosis. In addition, it has been reported to have antioxidant and antiangiogenic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-chloro-2-formylphenyl 3-(2-furyl)acrylate in lab experiments include its high potency, selectivity, and low toxicity. The compound can be easily synthesized and purified, and it can be used in various assays to study its biological activities. However, the limitations of using this compound include its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on 4-chloro-2-formylphenyl 3-(2-furyl)acrylate. One direction is to further investigate its mechanism of action and identify its cellular targets. Another direction is to explore its potential applications in drug discovery, particularly in the development of novel anticancer agents. Additionally, the compound can be used in the synthesis of new materials with unique properties and applications in various fields.
Métodos De Síntesis
The synthesis of 4-chloro-2-formylphenyl 3-(2-furyl)acrylate involves a simple reaction between 4-chloro-2-formylphenol and 3-(2-furyl)acrylic acid. The reaction is carried out in the presence of a suitable solvent and a catalyst, and the product is obtained by purification and isolation techniques. The yield of the product depends on the reaction conditions, such as temperature, time, and concentration of the reactants.
Aplicaciones Científicas De Investigación
4-chloro-2-formylphenyl 3-(2-furyl)acrylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer, anti-inflammatory, and antimicrobial activities. Several studies have shown that this compound can induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines.
Propiedades
IUPAC Name |
(4-chloro-2-formylphenyl) (E)-3-(furan-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-11-3-5-13(10(8-11)9-16)19-14(17)6-4-12-2-1-7-18-12/h1-9H/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEWBIATSKDBSF-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)OC2=C(C=C(C=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)OC2=C(C=C(C=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethyl-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5864706.png)
![6-benzylidene-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5864715.png)


![3-(4-chlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5864728.png)

![N-[4-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B5864733.png)
![1-(4-ethylcyclohexyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5864747.png)
![N'-[(2,4-dimethylphenoxy)acetyl]-3-fluorobenzohydrazide](/img/structure/B5864748.png)
![4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5864757.png)
![N-[2-(4-pyridinyl)ethyl]-1,4-benzenedisulfonamide](/img/structure/B5864761.png)


